molecular formula C16H12N6OS2 B2814846 N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide CAS No. 1251563-34-4

N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B2814846
CAS No.: 1251563-34-4
M. Wt: 368.43
InChI Key: LZUOYZJJRWQTFU-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzo[d]thiazole and pyrimidinyl groups. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide include other thiazole derivatives, such as:

  • 2-Aminothiazole
  • Benzothiazole
  • Pyrimidinylthiazole

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzothiazole moiety linked to a pyrimidine and thiazole framework. This unique combination contributes to its biological properties.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including the compound . For instance, structural analogs have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
22cHCT1166.37PTP1B inhibition
23eMCF-7Not specifiedInteracts with catalytic residues (Cys215, Ser216)
35aA549Not specifiedAntiproliferative activity attributed to thiazolinone structure

These findings suggest that the compound's structure allows it to effectively inhibit cancer cell proliferation by targeting key enzymes involved in tumor growth .

2. Enzyme Inhibition

The compound exhibits inhibitory activity against specific enzymes such as phosphatases and kinases, which are crucial in various signaling pathways:

  • PTP1B Inhibition : The compound has been linked to significant inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and cancer progression. Molecular docking studies indicate that it forms hydrogen bonds with critical residues in the enzyme's active site .

3. Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties, making them candidates for treating bacterial infections. The compound's structural elements may enhance its interaction with microbial targets, although specific data on this compound's efficacy is limited .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Binding Affinity : The compound likely binds to specific receptors or enzymes within cellular pathways, modulating their activity. This selective binding is critical for its anticancer and antimicrobial effects.

Case Studies

Recent case studies have illustrated the efficacy of compounds similar to this compound:

  • Study on PTP1B Inhibitors : Research indicated that modifications in the thiazole ring significantly affect PTP1B inhibitory activity, with certain derivatives showing enhanced potency .
  • Antitumor Activity Assessment : A series of thiazole-based compounds were evaluated for their antiproliferative effects against multiple cancer cell lines, demonstrating varying degrees of effectiveness linked to structural features .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS2/c1-9-19-11-7-10(3-4-13(11)25-9)20-14(23)12-8-24-16(21-12)22-15-17-5-2-6-18-15/h2-8H,1H3,(H,20,23)(H,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUOYZJJRWQTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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